![molecular formula C11H12ClF3O3 B12545957 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL CAS No. 653578-08-6](/img/structure/B12545957.png)
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a phenoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL typically involves multiple steps:
Reaction of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethanol: This step forms 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Base-catalyzed reaction: Finally, the compound is treated with a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction reactions: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Various substituted phenoxypropanol derivatives.
Oxidation reactions: Corresponding ketones or aldehydes.
Reduction reactions: Different alcohol derivatives.
Applications De Recherche Scientifique
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Shares similar structural features but differs in functional groups.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Another compound with a trifluoroethoxy group but with a different core structure.
Uniqueness
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
653578-08-6 |
|---|---|
Formule moléculaire |
C11H12ClF3O3 |
Poids moléculaire |
284.66 g/mol |
Nom IUPAC |
3-[2-chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H12ClF3O3/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6,16H,1,4-5,7H2 |
Clé InChI |
IORSNQAPKDRMFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
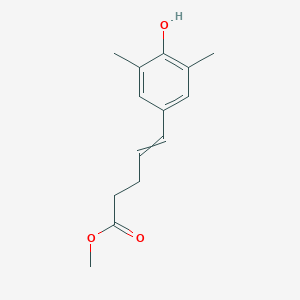
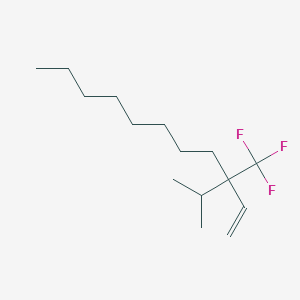
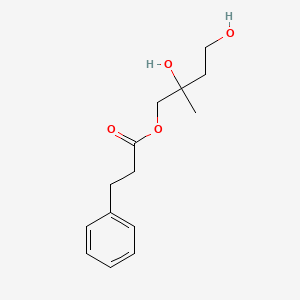
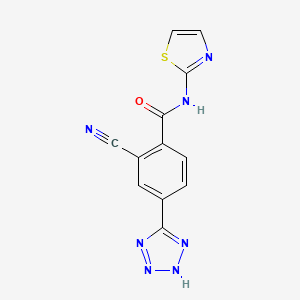
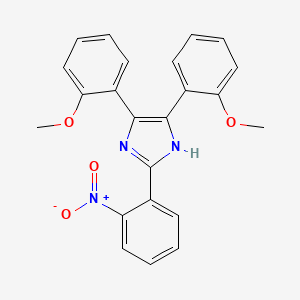

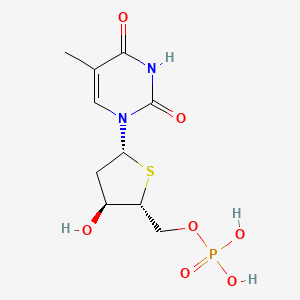
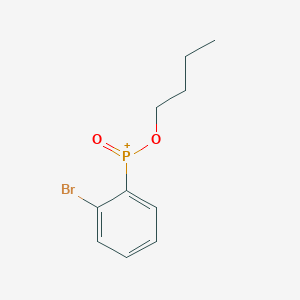

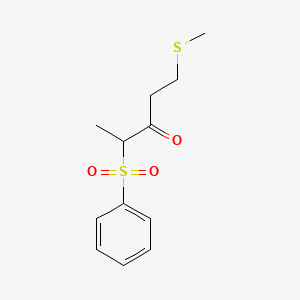
silane](/img/structure/B12545942.png)
